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Compound of Interest

Compound Name: Fluphenazine Decanoate

Cat. No.: B1673469

This guide provides a detailed comparison of Fluphenazine Decanoate, a first-generation
(typical) long-acting injectable (LAI) antipsychotic, and Risperidone Consta, a second-
generation (atypical) LAl antipsychotic. The comparison is based on data from head-to-head
clinical trials, focusing on efficacy, safety, and tolerability for researchers, scientists, and drug
development professionals.

Efficacy

The comparative efficacy of Fluphenazine Decanoate and Risperidone Consta has been
evaluated in various clinical settings, with outcomes measured by treatment discontinuation,
hospitalization rates, and changes in psychopathology scores.

A key multisite, open-label, randomized controlled trial addressed the risks and benefits of
switching from Fluphenazine Decanoate or Haloperidol Decanoate to Risperidone Consta
versus staying on the original medication.[1][2][3][4] In this trial, adult outpatients with
schizophrenia or schizoaffective disorder were followed for a 6-month protocol-driven phase
and a subsequent 6-month naturalistic follow-up.[1][2][3][4] During the initial 6 months, there
was no significant difference in the time to treatment discontinuation between the group that
switched to Risperidone Consta and the group that stayed on their conventional depot
antipsychotic.[1][3] However, when the 6-month naturalistic follow-up was included, the time to
treatment discontinuation was significantly shorter for those who switched to Risperidone
Consta.[1][3] Specifically, 31% of patients who switched discontinued treatment, compared to
10% of those who stayed on their original medication.[1]
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Another study focusing on patients with schizophrenia who were stable on a conventional
depot antipsychotic, including Fluphenazine Decanoate, found that switching to long-acting
risperidone was associated with significant reductions in Positive and Negative Syndrome
Scale (PANSS) total and factor scores.[5] In this 12-week, open-label, multicenter trial, 48% of
these stable patients showed further symptom improvement, defined as a 20% or greater
decrease in PANSS score at the endpoint.[5]

A retrospective cohort study in Japan suggested that second-generation LAIs may have an
advantage. It found that aripiprazole and paliperidone were associated with a significantly lower
risk of psychiatric hospitalization and LAI discontinuation compared to
fluphenazine/haloperidol.[6] While not a direct comparison to Risperidone Consta in this
particular outcome, it points to a trend favoring newer agents in certain effectiveness
measures.[6] Conversely, a Danish study of over 9,000 patients found that Risperidone LAI
was inferior to conventional depot antipsychotics, including fluphenazine.[7] Patients treated
with Risperidone LAI had a higher number of hospital admissions per month and spent a
greater percentage of time admitted to the hospital compared to when they were treated with
conventional depots.[7] Furthermore, the hazard of discontinuing treatment was higher for
patients on Risperidone LAL.[7]

Table 1: Efficacy Outcomes in Head-to-Head Trials
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Fluphenazine Risperidone
Outcome Measure Decanoate (Stay Consta (Switch Study
Group) Group)
Treatment
Discontinuation (12 10% 31% Rosenheck et al.[1][3]

months)

Psychiatric

Hospitalization

Lower rate (0.08

admissions/month)

Higher rate (0.50

admissions/month)

Danish Cohort
Study[7]

Time Spent Danish Cohort
o 33% 48%
Hospitalized Study[7]
Symptom
Improvement (=20% Not Applicable 489 Open-Label Switch
0

PANSS decrease in

stable patients)

(Control)

Study[5]

Safety and Tolerability

The safety and tolerability profiles of Fluphenazine Decanoate and Risperidone Consta differ,

particularly concerning metabolic side effects and extrapyramidal symptoms (EPS).

In the randomized controlled trial comparing switching to Risperidone Consta versus staying on

a conventional depot, the groups did not differ significantly with respect to new-onset tardive

dyskinesia or new-onset EPS.[1][3][4] However, patients who switched to Risperidone Consta

experienced greater increases in body mass index (BMI) and prolactin levels.[1][2][3][4] The

mean BMI increased by 1.0 in the switch group, while it decreased by 0.3 in the stay group.[1]

[3] Similarly, the maximum increase in prolactin was significantly higher in the Risperidone

Consta group (23.4 ng/mL) compared to the stay group (a decrease to 15.2 ng/mL).[1][3]

In the open-label study of stable patients switching to long-acting risperidone, adverse events

related to movement disorders were reported in 3% of patients, and the overall severity of

movement disorders decreased during the treatment period.[5] While typical antipsychotics like

fluphenazine are generally associated with a higher risk of EPS, risperidone also carries a

notable risk, especially at higher doses.[8] One study comparing EPS among various LAIs
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found that risperidone was associated with more EPS compared to paliperidone, aripiprazole,
and flupenthixol.[9]

Table 2: Key Safety and Tolerability Findings

Fluphenazine Risperidone
Adverse Event Decanoate (Stay Consta (Switch Study
Group) Group)
Mean BMI Change -0.3 +1.0 Rosenheck et al.[1][3]
Maximum Prolactin
Decrease to 15.2 Increase to 23.4 Rosenheck et al.[1][3]
Change (ng/mL)
No significant No significant
New-Onset EPS ] ] Rosenheck et al.[1][4]
difference difference
Movement Disorder _ _
) Not Applicable Open-Label Switch
AEs (in stable 3%
(Control) Study[5]

patients)

Experimental Protocols

Rosenheck et al. (2012) - Open-Label, Randomized Controlled Trial

Objective: To assess the risks and benefits of staying on long-acting injectable haloperidol or
fluphenazine versus switching to long-acting injectable risperidone microspheres.[1][3]

o Study Design: A multisite, open-label, randomized controlled trial with a 6-month protocol-
driven treatment phase and a 6-month naturalistic follow-up.[1][2][3][4]

o Participants: Adult outpatients with a DSM-IV diagnosis of schizophrenia or schizoaffective
disorder who were already being treated with haloperidol decanoate (n=40) or fluphenazine
decanoate (n=22).[1][2][3][4]

 Intervention: Patients were randomly assigned to either stay on their current long-acting
injectable medication or switch to risperidone microspheres.[1][2][3][4]

¢ Primary Outcome: Time to treatment discontinuation.[1][3]
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e Secondary Outcomes: Included assessments of psychopathology, hospitalizations, sexual
side effects, new-onset tardive dyskinesia, new-onset EPS, body mass, and prolactin levels.

[11(31[4]

» Statistical Analysis: Kaplan-Meier and Cox regression analyses were used for the primary
outcome, while random regression models were used for secondary outcomes.[1][3]

Open-Label Switch Study (as described in PubMed ID: 15826725)

o Objective: To assess the safety and efficacy of switching symptomatically stable
schizophrenia patients from conventional depot antipsychotics to long-acting injectable
risperidone.[5]

o Study Design: A 12-week, open-label, multicenter trial.[5]

» Participants: Patients with schizophrenia who were considered symptomatically stable and
had been receiving flupenthixol decanoate, fluphenazine decanoate, haloperidol
decanoate, or zuclopenthixol decanoate for at least 4 months.[5]

« Intervention: After a run-in period on their conventional depot, patients were switched to
long-acting risperidone every 2 weeks, starting at a 25 mg dose. The dose could be adjusted
in 12.5-mg increments at 4-week intervals.[5]

o Primary Outcome Measures: Safety and efficacy, including PANSS total and factor scores,
Clinical Global Impressions (CGI) severity scale, and incidence of adverse events related to
movement disorders.[5]
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Caption: Workflow of the Rosenheck et al. randomized trial.
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Caption: Pharmacodynamic comparison and associated side effect risks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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